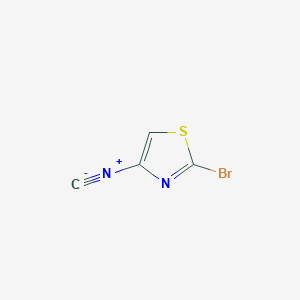
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminopiperidine moiety and a methoxypropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminopiperidine with 3-methoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol: The non-dihydrochloride form of the compound.
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-one: A ketone derivative with similar structural features.
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-amine: An amine derivative with comparable properties.
Uniqueness
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-oldihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in various applications.
Propiedades
Número CAS |
2792161-92-1 |
|---|---|
Fórmula molecular |
C9H22Cl2N2O2 |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
(2R)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-13-7-9(12)6-11-4-2-8(10)3-5-11;;/h8-9,12H,2-7,10H2,1H3;2*1H/t9-;;/m1../s1 |
Clave InChI |
MJABOMJJGHQQPU-KLQYNRQASA-N |
SMILES isomérico |
COC[C@@H](CN1CCC(CC1)N)O.Cl.Cl |
SMILES canónico |
COCC(CN1CCC(CC1)N)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)


![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
